molecular formula C12H19NO2 B571702 1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) CAS No. 116072-13-0

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI)

Cat. No.: B571702
CAS No.: 116072-13-0
M. Wt: 209.289
InChI Key: IHOCQCUXOVTBSK-UMNHJUIQSA-N
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Description

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) is a complex organic compound with a unique structure It is characterized by its hexahydroisoindolone core, which is substituted with ethoxy and dimethyl groups

Preparation Methods

The synthesis of 1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Isoindolone Core: This step typically involves the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions, where the isoindolone core is treated with methylating agents such as methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the isoindolone core. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI) can be compared with other similar compounds, such as:

    Isoindolones: These compounds share the isoindolone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Ethoxy-substituted Compounds: Compounds with ethoxy groups may have similar reactivity but differ in their overall structure and function.

    Dimethyl-substituted Compounds: These compounds have dimethyl groups, which can influence their chemical behavior and biological activity.

Properties

CAS No.

116072-13-0

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

(3S,3aS,7aR)-3-ethoxy-2,6-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C12H19NO2/c1-4-15-12-9-6-5-8(2)7-10(9)11(14)13(12)3/h5,9-10,12H,4,6-7H2,1-3H3/t9-,10+,12-/m0/s1

InChI Key

IHOCQCUXOVTBSK-UMNHJUIQSA-N

SMILES

CCOC1C2CC=C(CC2C(=O)N1C)C

Synonyms

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,6-dimethyl-,(3alpha,3abta,7abta)-(9CI)

Origin of Product

United States

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